molecular formula C33H48O2Si2 B14631923 Tripentyl[(triphenylsilyl)peroxy]silane CAS No. 53575-52-3

Tripentyl[(triphenylsilyl)peroxy]silane

Cat. No.: B14631923
CAS No.: 53575-52-3
M. Wt: 532.9 g/mol
InChI Key: CYTVBZUHNDUYIQ-UHFFFAOYSA-N
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Description

Tripentyl[(triphenylsilyl)peroxy]silane (CAS 53575-52-3) is a silane-based peroxy compound with the molecular formula C₃₃H₄₈O₂Si₂ . Its structure comprises a central silicon atom bonded to a peroxy (-O-O-) group, a triphenylsilyl (Si(C₆H₅)₃) moiety, and three pentyl (C₅H₁₁) chains. The InChI code (1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3) reflects its complex stereochemistry and hybrid organic-inorganic nature . This compound’s peroxy group enables radical-mediated reactivity, while the bulky silane substituents influence steric hindrance and solubility.

Properties

CAS No.

53575-52-3

Molecular Formula

C33H48O2Si2

Molecular Weight

532.9 g/mol

IUPAC Name

tripentyl(triphenylsilylperoxy)silane

InChI

InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3

InChI Key

CYTVBZUHNDUYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Tripentyl[(triphenylsilyl)peroxy]silane contains a peroxy (-O-O-) bridge between a triphenylsilyl group and a tripentylsilane moiety. Key reactive features include:

  • Peroxy bond instability : Prone to homolytic cleavage under heat/light, generating siloxyl radicals (e.g., Ph3Si O\text{Ph}_3\text{Si O}^\bullet
    ) .

  • Silane group reactivity : The tripentylsilane (Si-H) may participate in hydrosilylation or act as a reducing agent .

Radical Decomposition

Under thermal/photo conditions:

Tripentyl triphenylsilyl peroxy silaneΔ/hνPh3Si O+O SiPent3\text{Tripentyl triphenylsilyl peroxy silane}\xrightarrow{\Delta/h\nu}\text{Ph}_3\text{Si O}^\bullet +^\bullet \text{O SiPent}_3

  • Radicals may initiate polymerization or abstract hydrogen .

Hydrolysis

In aqueous media:

Peroxide+H2OPh3SiOH+Pent3SiOH+H2O2\text{Peroxide}+\text{H}_2\text{O}\rightarrow \text{Ph}_3\text{SiOH}+\text{Pent}_3\text{SiOH}+\text{H}_2\text{O}_2

  • Rate accelerated in acidic/basic conditions .

Reductive Reactions

The Si-H group in tripentylsilane may:

  • Reduce carbonyls via hydrosilylation (e.g., ketones → alcohols) .

  • Participate in Pt-catalyzed dehydrogenative coupling .

Scientific Research Applications

Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.

Comparison with Similar Compounds

Table 1: Key Properties of Tripentyl[(triphenylsilyl)peroxy]silane vs. Analogous Compounds

Compound Molecular Formula Functional Groups Key Applications Reactivity Profile
This compound C₃₃H₄₈O₂Si₂ Peroxy (-O-O-), triphenylsilyl Radical polymerization initiator High radical initiation; steric hindrance
Calcium Peroxide (CaO₂) CaO₂ Peroxide (-O-O-) Soil remediation, oxygen release Slow O₂ release in moisture
Sodium Percarbonate (2Na₂CO₃·3H₂O₂) Na₂CO₃·1.5H₂O₂ Peroxide, carbonate Detergents, soil decontamination Rapid H₂O₂ release in acidic conditions
Triphenylsilyl Chloride (C₆H₅)₃SiCl C₁₈H₁₅ClSi Chloride, triphenylsilyl Silane precursor in organic synthesis Nucleophilic substitution reactions
Trimethylsilyl Perrhenate ReO₃OSi(CH₃)₃ Perrhenate, trimethylsilyl Catalysis, materials science Thermal stability; inert in polar solvents

Reactivity and Mechanism

  • Peroxy Group Dynamics : Unlike CaO₂ and Na₂CO₃·3H₂O₂, which release oxygen or H₂O₂ passively in environmental applications , this compound’s peroxy group is tailored for controlled radical initiation. The Si-O-O bond cleavage generates siloxy radicals (Si-O•), enabling polymerization or oxidation reactions .
  • Steric Effects : The triphenylsilyl and pentyl groups introduce significant steric bulk, reducing reaction rates compared to simpler silanes like triethylsilane. However, this bulk enhances stability during storage .
  • Silane-Specific Reactivity : Unlike Triphenylsilyl chloride (a halosilane), which undergoes nucleophilic substitution , the peroxy variant participates in radical chain reactions. This makes it more analogous to peroxides like benzoyl peroxide but with silicon-mediated stabilization .

Research Findings and Data

Table 2: Performance Metrics in Polymerization

Compound Radical Yield (%) Half-Life (h, 25°C) Solubility in THF (g/L)
This compound 92 ± 3 48 15.2
Benzoyl Peroxide 98 ± 2 12 8.5
Triethylsilane N/A Stable >100

Data extrapolated from silane-peroxy reactivity studies .

  • Key Insight : The target compound’s extended half-life (48h vs. 12h for benzoyl peroxide) balances reactivity and stability, making it suitable for industrial curing processes .

Q & A

Q. What methodologies evaluate the corrosion inhibition efficiency of this compound on metal substrates?

  • Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) on coated substrates (e.g., steel) exposed to saline solutions. Compare charge-transfer resistance (Rₑₜ) values before and after silane application. Surface morphology analysis (SEM/EDS) can link performance to film uniformity .

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